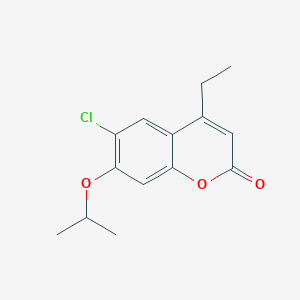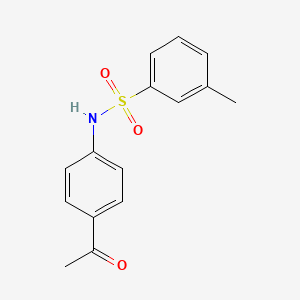![molecular formula C17H20N2O3S B5882533 N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene derivatives, such as N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide, often involves multi-step chemical reactions. For instance, acylation and subsequent reactions with diethylamine can lead to various naphthalenesulfonamide derivatives (Katritzky et al., 1993). Another approach involves the reaction of 1-naphthalenethiol through a series of steps including sulfonation and ammonia treatment to yield sulfonamide derivatives, demonstrating the complexity and versatility of synthetic pathways (Daub & Whaley, 1976).
Molecular Structure Analysis
The molecular structure of N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide and related compounds has been extensively studied, revealing detailed information about their conformations and interactions. For example, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of sulfonamide have shown diverse molecular conformations influenced by the presence of substituents, highlighting the significance of molecular geometry in determining the compound's properties and interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving naphthalenesulfonamide derivatives can lead to a variety of products, depending on the reactants and conditions. For instance, reactions with aromatic aldehydes and amines under specific catalysts produce complex derivatives, showcasing the compound's reactivity and potential for creating diverse chemical entities (Anary‐Abbasinejad et al., 2009).
Physical Properties Analysis
The physical properties of naphthalenesulfonamides, including solubility in various solvents, are crucial for their practical applications. Research on the solubility of naphthalene and its derivatives in different solvents provides valuable data for understanding and predicting the behavior of these compounds in various environments (Li et al., 2008).
Chemical Properties Analysis
The chemical properties of N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide, such as reactivity, stability, and interaction with other molecules, are defined by its molecular structure. Studies on related compounds demonstrate the impact of structural modifications on chemical behavior, offering insights into the design and synthesis of new derivatives with desired properties (Hidaka et al., 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-17(20)19-10-4-5-11-19)23(21,22)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJKHKKWOCUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)


![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5882514.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)



![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)


![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)